3-(Cyclohexyloxy)-4-isopropylphenol
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Overview
Description
3-(Cyclohexyloxy)-4-isopropylphenol is an organic compound characterized by the presence of a cyclohexyloxy group and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-isopropylphenol typically involves the reaction of 4-isopropylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclohexyloxy group on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-(Cyclohexyloxy)-4-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-4-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with cell membranes and proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: Lacks the cyclohexyloxy group, making it less hydrophobic.
Cyclohexylphenol: Contains a cyclohexyloxy group but lacks the isopropyl group.
Phenol: The simplest form, lacking both the cyclohexyloxy and isopropyl groups.
Uniqueness
3-(Cyclohexyloxy)-4-isopropylphenol is unique due to the presence of both the cyclohexyloxy and isopropyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s hydrophobicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-cyclohexyloxy-4-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O2/c1-11(2)14-9-8-12(16)10-15(14)17-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3 |
InChI Key |
SMOJTGGJLDNVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
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